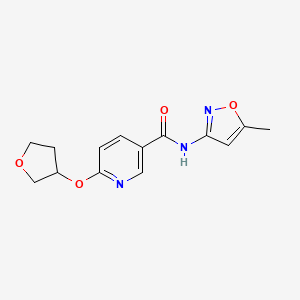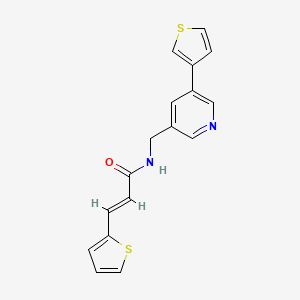
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 is a member of the acrylamide family of compounds and has a molecular weight of 372.46 g/mol.
Applications De Recherche Scientifique
Photophysical Properties and Organic Dyes
One area of research has focused on the synthesis and characterization of novel d-π-A chromophores, which include compounds structurally similar to "(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide". These studies investigate the effects of structural manipulations on the photophysical properties of these compounds. They involve the synthesis of push-pull type chromophores with varying absorption and emission wavelengths, exploring their intramolecular charge transfer (ICT) characteristics and viscosity-induced emission properties. Such compounds have applications in optoelectronic devices, highlighting their potential for use in protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Jachak et al., 2021).
Dye-Sensitized Solar Cells (DSSCs)
Research into the influence of π-conjugation units in organic dyes for DSSCs has been conducted, exploring the design and synthesis of organic dyes with general structures of donor-conjugated chain-acceptor (D-π-A). These dyes are investigated for their effectiveness as sensitizers for nanocrystalline TiO2 solar cells, focusing on how variations in the conjugated chain impact solar-to-electrical energy conversion efficiencies (Qin et al., 2007).
Synthesis and Structure Determination
Another study involves the synthesis and structure determination of a compound closely related to the query molecule, showcasing the process of condensation to form products with defined NMR spectroscopy and single crystal X-ray diffraction profiles. Such research underscores the utility of these compounds as intermediates in the synthesis of more complex molecules with specific applications in materials science and potentially in pharmacological research (Kariuki et al., 2022).
Nonlinear Optical (NLO) Properties
The design, synthesis, and characterization of donor-acceptor substituted thiophene dyes have been explored for enhanced nonlinear optical limiting, which is crucial for optoelectronic devices. These studies demonstrate the optical limiting behavior under laser excitation, with implications for the development of photonic or optoelectronic devices aimed at eye and sensor protection, as well as in optical communications (Anandan et al., 2018).
Propriétés
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-17(4-3-16-2-1-6-22-16)19-10-13-8-15(11-18-9-13)14-5-7-21-12-14/h1-9,11-12H,10H2,(H,19,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBYUHIEILBFCE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2642126.png)
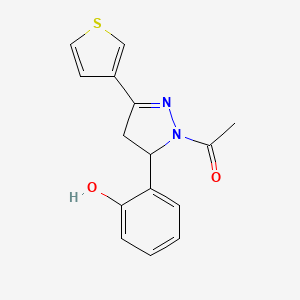
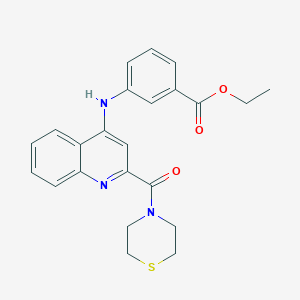
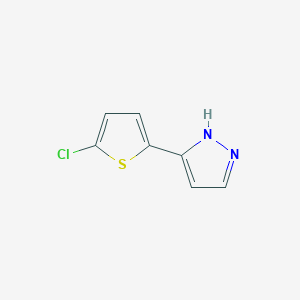
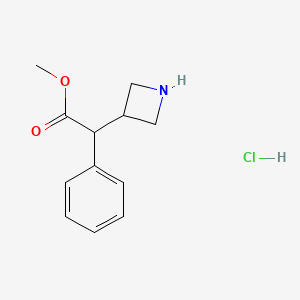
![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)
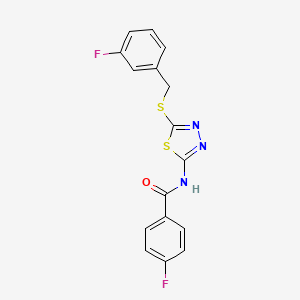
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2642137.png)
![ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2642138.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2642147.png)
